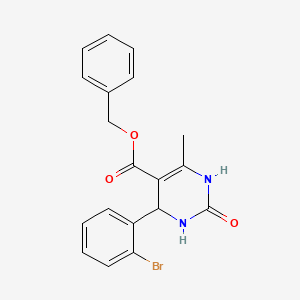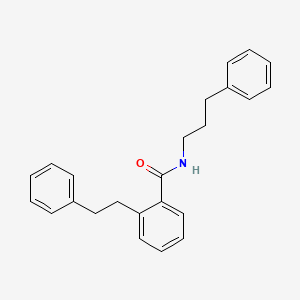![molecular formula C48H30N2S2 B5108266 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline, also known as TQ, is a quinoxaline-based compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TQ has been found to exhibit potent anticancer properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is not fully understood. However, it has been proposed that 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline exerts its anticancer effects through multiple pathways, including the inhibition of topoisomerase II, induction of oxidative stress, and modulation of cell signaling pathways. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to exhibit both biochemical and physiological effects. Biochemically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to apoptosis in cancer cells. Physiologically, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to modulate the immune system, leading to enhanced immune responses against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its potent anticancer properties, which make it a promising candidate for cancer research. Additionally, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been found to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one of the limitations of using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. Firstly, the mechanism of action of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline needs to be further elucidated to better understand its anticancer properties. Secondly, more studies need to be conducted to determine the optimal dosage and administration of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline for cancer treatment. Thirdly, the potential side effects of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline need to be investigated to ensure its safety for clinical use. Lastly, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline could be explored for its potential applications in other diseases, such as inflammation and autoimmune disorders.
Conclusion:
In conclusion, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline is a promising compound for cancer research due to its potent anticancer properties. Its mechanism of action is not fully understood, but it has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs and radiation therapy. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to exhibit biochemical and physiological effects, such as inducing DNA damage and inhibiting angiogenesis. While there are some limitations to using 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in lab experiments, there are several future directions for research that could lead to its clinical use in cancer treatment and other diseases.
Méthodes De Synthèse
The synthesis of 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline can be achieved through a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with 4-phenylthiophenylacetylene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-ethynylphenylboronic acid in the presence of a copper catalyst to yield 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline. This method has been optimized and yields 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline in high purity and yield.
Applications De Recherche Scientifique
2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been extensively studied for its anticancer properties. It has been found to exhibit cytotoxic effects on a variety of cancer cell lines, including breast, lung, prostate, and colon cancer. 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has also been found to induce apoptosis and inhibit tumor growth in animal models. Furthermore, 2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline has been shown to sensitize cancer cells to chemotherapy drugs and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
2,3-bis[3-[2-(4-phenylsulfanylphenyl)ethynyl]phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30N2S2/c1-3-15-41(16-4-1)51-43-29-25-35(26-30-43)21-23-37-11-9-13-39(33-37)47-48(50-46-20-8-7-19-45(46)49-47)40-14-10-12-38(34-40)24-22-36-27-31-44(32-28-36)52-42-17-5-2-6-18-42/h1-20,25-34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVUFXLYTLXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC(=CC=C3)C4=NC5=CC=CC=C5N=C4C6=CC=CC(=C6)C#CC7=CC=C(C=C7)SC8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dichlorophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5108186.png)
![11-(2-hydroxy-3-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5108202.png)
![1-(4-{4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5108209.png)
![5-amino-3-{1-cyano-2-[2-(4-nitrophenyl)-1H-pyrrol-1-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5108211.png)
![1-(3-chlorophenyl)-4-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5108219.png)

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)

![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)
![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)